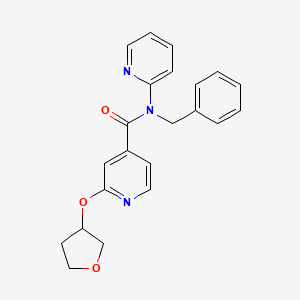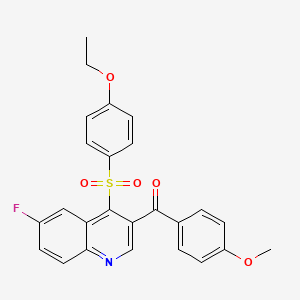![molecular formula C20H23N5O2S B2398503 2-(8-cyclohexylsulfanyl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)-N-(2-methylphenyl)acetamide CAS No. 1251693-66-9](/img/structure/B2398503.png)
2-(8-cyclohexylsulfanyl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)-N-(2-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains several functional groups and rings, including a triazolo[4,3-a]pyrazine ring, a cyclohexyl group, a sulfanyl group, and an acetamide group attached to a 2-methylphenyl group. These groups could potentially confer various chemical and biological properties to the compound .
Synthesis Analysis
While the specific synthesis route for this compound is not available, similar compounds are often synthesized through multi-step reactions involving the formation of the triazolo[4,3-a]pyrazine ring, followed by various substitution reactions to introduce the other functional groups .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the triazolo[4,3-a]pyrazine ring, which is a fused heterocyclic ring system containing nitrogen atoms. The other functional groups would be attached to this core structure .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the various functional groups present. For example, the sulfanyl group could potentially undergo oxidation or substitution reactions, while the acetamide group could participate in hydrolysis or condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar acetamide group could enhance its solubility in polar solvents, while the cyclohexyl group could increase its lipophilicity .Applications De Recherche Scientifique
Synthesis and Structural Analysis
Research has been dedicated to the synthesis and structural analysis of related heterocyclic compounds, exploring their chemical properties and potential as intermediates in the synthesis of more complex molecules. For instance, studies report the synthesis of innovative heterocycles incorporating thiadiazole moieties, demonstrating their potential as insecticidal agents against agricultural pests like the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017). These synthetic routes offer pathways to develop novel compounds with specific biological or chemical activities.
Biological Activities
Several studies have investigated the antimicrobial, anticancer, and insecticidal properties of compounds structurally related to the specified acetamide derivative. For example, compounds incorporating antipyrine-based heterocycles have been evaluated for their anticancer and antimicrobial activities, revealing some promising results against specific cancer cell lines and microbial strains (Riyadh et al., 2013). Such findings indicate the potential of these compounds in medical and agricultural applications.
Chemical Reactivity and Applications
The reactivity of related compounds under various conditions has been explored to create a wide array of heterocyclic derivatives with potential applications in drug development, agriculture, and material science. The ability to synthesize and modify these compounds allows for the design of molecules with targeted properties, such as enhanced biological activity or specific chemical reactivity (Al-Salahi, 2010).
Antimicrobial and Antifungal Activities
Research into the antimicrobial and antifungal properties of these compounds reveals their potential as leads in the development of new therapeutic agents. Compounds derived from similar synthetic pathways have shown activity against a range of bacterial and fungal species, indicating their relevance in addressing antibiotic resistance and infectious diseases (Abunada et al., 2008).
Orientations Futures
Propriétés
IUPAC Name |
2-(8-cyclohexylsulfanyl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)-N-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2S/c1-14-7-5-6-10-16(14)22-17(26)13-25-20(27)24-12-11-21-19(18(24)23-25)28-15-8-3-2-4-9-15/h5-7,10-12,15H,2-4,8-9,13H2,1H3,(H,22,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBTKRQZMQXVJKR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN2C(=O)N3C=CN=C(C3=N2)SC4CCCCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(8-cyclohexylsulfanyl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)-N-(2-methylphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-methoxyphenyl)-2-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2398420.png)
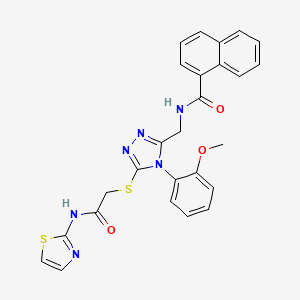
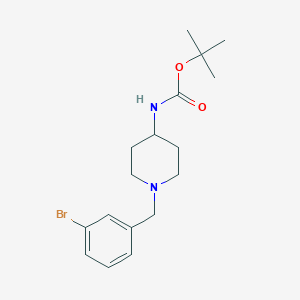
![7-methyl-3-(2-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-2-oxoethyl)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2398426.png)
![7-[[4-[4-(4-chlorophenyl)piperazine-1-carbonyl]phenyl]methyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/no-structure.png)
![(2Z)-2-[(2-fluoro-5-methylphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2398429.png)

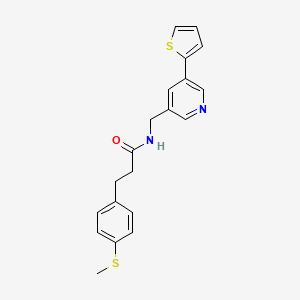

![2-ethyl-N-(4-methylenecyclohexyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2398436.png)
![3-allyl-8-(2,4-dimethoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2398437.png)
